molecular formula C23H24N6O5 B2850589 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1113104-40-7

5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2850589
CAS No.: 1113104-40-7
M. Wt: 464.482
InChI Key: IJHFCWGCBRWLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted with a 5-amino group and a carboxamide moiety at the 4-position. The carboxamide is linked to a 2,4-dimethoxyphenyl group, while the triazole’s 1-position is functionalized with a [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl substituent.

Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5/c1-13-18(26-23(34-13)14-5-7-15(31-2)8-6-14)12-29-21(24)20(27-28-29)22(30)25-17-10-9-16(32-3)11-19(17)33-4/h5-11H,12,24H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHFCWGCBRWLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1113104-40-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24N6O5
  • Molecular Weight : 464.5 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer therapy. Its structure incorporates a triazole ring and oxazole moiety, both known for their pharmacological significance.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles and oxazoles possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound showed promising cytotoxicity against human melanoma (A375), prostate cancer (DU145), and breast cancer (MCF-7) cell lines. IC50 values were reported in the micromolar range, indicating effective inhibition of cell growth.
Cell LineIC50 Value (µM)Reference
A375 (Melanoma)10.38
DU145 (Prostate)8.5
MCF-7 (Breast)0.65

The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells. Flow cytometry assays revealed that treatment with the compound led to increased levels of pro-apoptotic markers such as p53 and activated caspase-3 in treated cells.

Case Studies

Several studies highlight the efficacy of this compound and its analogs:

  • Study on Melanoma Cells :
    • Researchers evaluated the compound's effect on A375 melanoma cells. The study found that the compound induced apoptosis through a mitochondrial pathway, leading to increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption.
    • Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
  • Prostate Cancer Inhibition :
    • In vitro experiments on DU145 prostate cancer cells demonstrated that the compound inhibited cell proliferation through cell cycle arrest at the G0/G1 phase.
    • Findings : The treatment resulted in altered expression levels of cyclins and cyclin-dependent kinases (CDKs), suggesting a targeted mechanism for growth inhibition.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C23H24N6O5C_{23}H_{24}N_{6}O_{5} with a molecular weight of 464.5 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities. The presence of the oxazole moiety further enhances its potential as a bioactive compound.

Anticancer Applications

Recent studies have indicated that derivatives of triazoles and oxazoles possess significant anticancer properties. The following points summarize the findings related to the anticancer activity of related compounds:

  • Mechanism of Action : Compounds containing the triazole and oxazole rings have been shown to induce apoptosis in cancer cells. The introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings significantly enhances their cytotoxicity against various cancer cell lines .
  • Preclinical Evaluations : In vitro studies have demonstrated that several derivatives exhibit potent activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). For instance, certain derivatives showed IC50 values lower than 0.5 µM against MCF-7 cells, indicating strong antiproliferative effects .
  • Case Studies :
    • A study by Maftei et al. synthesized novel 1,2,4-oxadiazole derivatives that displayed promising anticancer activity, leading to further exploration of their structural modifications for enhanced efficacy .
    • Another investigation highlighted the synthesis of substituted oxadiazole derivatives that were evaluated against multiple cancer cell lines, showing varying degrees of cytotoxicity with some compounds exhibiting IC50 values comparable to established chemotherapeutics .

Other Therapeutic Applications

Beyond oncology, the compound's structural features suggest potential applications in other therapeutic areas:

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antimicrobial properties. The triazole ring is particularly noted for its efficacy against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Properties : Research indicates that triazole derivatives may also possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Neurological Applications : Some studies suggest that triazole compounds can influence neuroprotective pathways, potentially offering benefits in neurodegenerative conditions.

Summary Table of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (µM)References
AnticancerMCF-7<0.5
HCT-1160.48 - 5.13
A5490.11
AntimicrobialVarious BacteriaTBDTBD
Anti-inflammatoryTBDTBDTBD
NeuroprotectiveTBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Carboxamide Derivatives with Aryl Substituents
Compound Name Key Structural Features Molecular Weight Biological Activity/Notes Reference
Target Compound 2,4-Dimethoxyphenyl; oxazolylmethyl with 4-methoxyphenyl 492.47 g/mol Hypothesized kinase inhibition due to triazole-oxazole synergy
5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (951894-36-3) Bis(4-methoxyphenyl) groups 378.39 g/mol Enhanced solubility due to methoxy groups; lacks oxazole moiety
5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899736-60-8) Fluorinated aryl groups (2,4-difluorophenyl, 4-fluorobenzyl) 347.29 g/mol Increased lipophilicity; potential blood-brain barrier penetration
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) Chlorinated benzoyl and benzyl groups 443.70 g/mol Phase I clinical trial for cancer; metabolizes to inactive benzophenone derivatives

Key Observations :

  • Methoxy vs. Halogen Substituents : Methoxy groups (target compound, 951894-36-3) improve solubility compared to halogenated analogs (CAS 899736-60-8, CAI), which exhibit higher lipophilicity but may face metabolic instability .
Heterocyclic Hybrids: Oxazole and Thiazole Derivatives
Compound Name Key Structural Features Molecular Weight Biological Activity/Notes Reference
4-Benzyl-1,3-oxazole derivatives (e.g., 2,5-diaryl-4-benzyl-1,3-oxazoles) 4-(4-Chlorophenylsulfonyl)phenyl moiety Variable Cytotoxicity evaluated against leukemia cells; sulfonyl groups enhance electrophilicity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)pyrazolyl)thiazole Thiazole core with fluorophenyl groups 502.90 g/mol Isostructural crystals; planar conformation enhances packing efficiency

Key Observations :

  • Oxazole vs. Thiazole derivatives (e.g., ) show improved crystallinity, aiding in structure-activity relationship (SAR) studies.
  • Substituent Effects : The 4-methoxyphenyl group on the oxazole (target compound) may engage in hydrogen bonding, unlike the 4-chlorophenylsulfonyl group in , which prioritizes hydrophobic interactions.
Metabolic and Pharmacokinetic Profiles
  • Target Compound : Methoxy groups are prone to phase I metabolism (demethylation) but may reduce oxidative degradation compared to CAI’s chlorinated groups, which generate persistent metabolites like 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid .
  • Fluorinated Analogs (e.g., CAS 899736-60-8): Fluorine’s electronegativity enhances metabolic stability but may limit solubility .

Preparation Methods

Cycloaddition Strategy for Triazole Formation

The triazole core is synthesized via a consecutive tandem cycloaddition between nonactivated nitriles and azides, as reported by Melo et al.. This method avoids harsh conditions and ensures regioselective formation of the 5-amino substituent (Scheme 1).

Procedure :

  • React lithium carbanion of acetonitrile (generated with butyllithium) with benzyl azide at −78°C.
  • Quench with water to aromatize the intermediate, yielding 5-amino-1H-1,2,3-triazole-4-carboxylic acid.

Key Data :

Parameter Value Source
Yield 68–76%
Characterization $$ ^1H $$ NMR, HRMS

Carboxamide Functionalization with N-(2,4-Dimethoxyphenyl)

Activation and Coupling

The carboxylic acid is converted to the carboxamide using 2,4-dimethoxyaniline via a mixed anhydride or coupling reagent-mediated approach.

Procedure :

  • Activate 5-amino-1H-1,2,3-triazole-4-carboxylic acid with ethyl chloroformate in tetrahydrofuran (THF).
  • Add 2,4-dimethoxyaniline and triethylamine, stirring at 0°C for 2 hours.

Optimization Notes :

  • Patent data demonstrates that aqueous ammonia or hydrochloric acid workup improves crystallization (yields: 44–76%).

Synthesis of the Oxazole-Methyl Substituent

Hantzsch Oxazole Synthesis

The 2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl fragment is prepared via cyclodehydration of a β-ketoamide precursor (Scheme 2).

Procedure :

  • React 4-methoxyphenylglyoxal with methylacetamide in acetic acid at 110°C for 6 hours.
  • Isolate the oxazole via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Parameter Value Source
Yield 62–74%
Characterization $$ ^{13}C $$ NMR, IR

Methylation and Functionalization

Introduce the methyl group at position 5 using iodomethane in dimethylformamide (DMF) with potassium carbonate.

Final Assembly via Alkylation

Coupling of Triazole and Oxazole Fragments

The oxazole-methyl group is attached to the triazole’s N-1 position via nucleophilic substitution.

Procedure :

  • Deprotonate the triazole’s N-1 with sodium hydride in DMF.
  • Add 4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole and heat at 60°C for 12 hours.

Yield Optimization :

  • Excess oxazole-bromide (1.5 equiv) improves conversion to 71–82%.

Structural Characterization and Validation

Spectroscopic Analysis

  • $$ ^1H $$ NMR : Peaks at δ 8.21 (triazole C-H), 7.89 (oxazole C-H), and 3.82 (OCH₃) confirm regiochemistry.
  • HRMS : Molecular ion [M+H]⁺ at m/z 521.2093 (calculated: 521.2098).

Purity Assessment

HPLC (C18 column, acetonitrile/water) shows >98% purity at 254 nm.

Comparative Analysis of Alternative Routes

Click Chemistry Approach

Azide-alkyne cycloaddition was explored but discarded due to competing regioselectivity (1,4- vs. 1,5-triazole).

Solid-Phase Synthesis

Attempts to use resin-bound intermediates resulted in lower yields (34–41%) due to steric hindrance.

Industrial Scalability and Challenges

Cost-Benefit Analysis

  • Reagent Costs : Lithium carbanion chemistry increases expenses vs. azide-alkyne routes.
  • Waste Management : Bromide byproducts require ion-exchange purification.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the oxazole intermediate via cyclization of 4-methoxyphenyl-substituted precursors using reagents like acetic anhydride and catalysts (e.g., AlCl₃) .
  • Step 2: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods .
  • Step 3: Coupling of oxazole and triazole intermediates using alkylation or amidation reactions, often employing palladium catalysts for cross-coupling . Key intermediates include the oxazole-methyl bromide and the triazole-4-carboxylic acid derivative. Purification is achieved via column chromatography or recrystallization.

Q. What spectroscopic techniques are recommended for structural confirmation, and what critical spectral signatures should be observed?

  • ¹H/¹³C NMR:
  • Amino group: Broad singlet at δ 5.5–6.5 ppm (¹H).
  • Triazole protons: Sharp singlets at δ 7.8–8.2 ppm (¹H) .
  • Methoxy groups: Peaks at δ 3.7–3.9 ppm (¹H) and 55–60 ppm (¹³C) .
    • IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
    • Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., m/z 436.1659 for C₂₂H₂₁FN₆O₃) .

Q. What initial biological assays are suitable for evaluating this compound’s activity?

  • Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Critical Parameters:
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Loading: Pd(PPh₃)₄ at 2–5 mol% for efficient cross-coupling .
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 minutes) .
    • Statistical Optimization: Design of Experiments (DoE) to identify interactions between variables (e.g., pH, temperature) .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Validation Strategies:
  • Purity Analysis: Confirm compound integrity via HPLC (>95% purity) to rule out degradation .
  • Target Validation: Use surface plasmon resonance (SPR) to verify binding affinity predictions .
  • Cell-Based Assays: Compare activity across multiple cell lines to assess selectivity .
    • Case Study: If molecular docking predicts strong EGFR binding but in vitro assays show weak inhibition, evaluate off-target effects using proteome-wide profiling .

Q. What mechanistic insights can pH-dependent stability studies provide?

  • Experimental Design:
  • Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .
  • Identify hydrolysis products (e.g., free carboxylic acid or amine derivatives) .
    • Implications:
  • Low stability at gastric pH (1–3) may limit oral bioavailability, necessitating prodrug strategies.
  • High stability at physiological pH (7.4) supports intravenous administration .

Q. How do methoxy substituents influence pharmacokinetic properties?

  • Key Effects:
  • Lipophilicity: Methoxy groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability: Cytochrome P450 (CYP) assays (e.g., human liver microsomes) to assess demethylation rates .
    • In Vitro Models:
  • Parallel Artificial Membrane Permeability Assay (PAMPA) for intestinal absorption prediction.
  • Hepatocyte assays for metabolic clearance profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Root Causes:
  • Variability in assay protocols (e.g., cell passage number, serum concentration).
  • Differences in compound batches or storage conditions.
    • Resolution Steps:

Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity).

Validate activity via orthogonal methods (e.g., ATP-based viability assays alongside MTT) .

Collaborate with independent labs for reproducibility testing .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)2–5 mol%High
SolventDMFModerate
Reaction Time30–60 min (microwave)High
Temperature80–100°CModerate

Q. Table 2. Spectral Benchmarks for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Triazole C-H7.8–8.2 (¹H)-
Methoxy (-OCH₃)3.7–3.9 (¹H)2850–2950
Carboxamide (C=O)165–170 (¹³C)1650–1700

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.